molecular formula C14H19BrO B7977495 Cycloheptyl (2-bromophenyl)methanol

Cycloheptyl (2-bromophenyl)methanol

Cat. No.: B7977495
M. Wt: 283.20 g/mol
InChI Key: MFEUWWGVHQUVAX-UHFFFAOYSA-N
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Description

Cycloheptyl (2-bromophenyl)methanol is an organic compound with the molecular formula C14H19BrO It features a cycloheptyl group attached to a (2-bromophenyl)methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptyl (2-bromophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cycloheptylmagnesium bromide with 2-bromobenzaldehyde, followed by hydrolysis to yield the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions, utilizing automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl (2-bromophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding cycloheptylphenylmethanol.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Cycloheptyl (2-bromophenyl) ketone.

    Reduction: Cycloheptylphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cycloheptyl (2-bromophenyl)methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cycloheptyl (2-bromophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromophenyl)methanol: Lacks the cycloheptyl group, affecting its physical and chemical properties.

    Cycloheptyl (4-bromophenyl)methanol:

Uniqueness

Cycloheptyl (2-bromophenyl)methanol is unique due to the presence of both the cycloheptyl and (2-bromophenyl)methanol moieties, which confer distinct structural and chemical properties. This combination allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

(2-bromophenyl)-cycloheptylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO/c15-13-10-6-5-9-12(13)14(16)11-7-3-1-2-4-8-11/h5-6,9-11,14,16H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEUWWGVHQUVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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